molecular formula C27H26FN7O2 B2957131 Chembl4561775 CAS No. 1207020-06-1

Chembl4561775

Cat. No.: B2957131
CAS No.: 1207020-06-1
M. Wt: 499.55
InChI Key: WTKJRSGXIYGKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its sources or applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves planning the synthesis of a compound by breaking it down into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray diffraction or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and spectral properties. These properties can often be predicted from the compound’s structure .

Scientific Research Applications

Database and Resource for Bioactivity Data

ChEMBL, a large-scale bioactivity database, includes extensive data on compounds like ChEMBL4561775. It offers standardized bioactivity, molecule, target, and drug data extracted from various sources, including medicinal chemistry literature. This database is instrumental in chemical biology and drug-discovery research, providing access to over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets (Gaulton et al., 2016). Additionally, ChEMBL has integrated data from neglected disease screening and drug metabolism, further broadening its application in scientific research (Gaulton et al., 2011).

Web Services for Drug Discovery

ChEMBL's web services streamline access to drug discovery data and utilities, providing programmatic access to a wide range of data and introducing new functionality. This includes RESTful access to cheminformatics methods, beneficial for applications involving this compound (Davies et al., 2015).

Enhancements in Data Deposition

Recent improvements in ChEMBL, such as robust capture and representation of assay details, new data deposition systems, and redesigned web interfaces, have enhanced the research utility of databases like ChEMBL for compounds similar to this compound. This facilitates better search and filtering capabilities, making it a more effective tool for scientific exploration (Mendez et al., 2018).

Crop Protection Research

The inclusion of crop protection bioactivity data in ChEMBL broadens its applicability beyond human health research. This addition allows for the exploration of chemical scaffolds active against specific targets or endpoints in crop protection, relevant for compounds like this compound in agricultural research (Gaulton et al., 2015).

Cheminformatics and Machine Learning

Studies on ChEMBL data, including compounds like this compound, utilize cheminformatic analyses and quantitative structure–activity relationship (QSAR) modeling. This approach is crucial for exploring the chemical space, visualizing distributions, patterns, and scaffolds for drug discovery (Yu et al., 2023).

Mechanism of Action

If the compound is a bioactive molecule, its mechanism of action would refer to how it interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

11-(3,4-dimethylphenyl)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN7O2/c1-18-3-4-20(15-19(18)2)23-16-24-26-30-35(27(37)33(26)13-14-34(24)29-23)17-25(36)32-11-9-31(10-12-32)22-7-5-21(28)6-8-22/h3-8,13-16H,9-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKJRSGXIYGKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.